molecular formula C6H12ClNO B1529636 2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride CAS No. 1408075-32-0

2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride

Cat. No.: B1529636
CAS No.: 1408075-32-0
M. Wt: 149.62 g/mol
InChI Key: HIDMFWUHQBIUOT-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride is a bicyclic compound featuring both oxygen and nitrogen atoms within its structure. This compound is notable for its unique ring system, which imparts distinct chemical properties and reactivity. It is often used in various scientific research fields due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dichloropropane with ammonia and ethylene oxide, followed by hydrochloric acid treatment to yield the hydrochloride salt. The reaction conditions often require moderate temperatures and careful control of pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for consistent production quality. The raw materials are often sourced in bulk, and the reaction conditions are optimized to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced bicyclic amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride finds applications across multiple scientific disciplines:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can alter biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Oxa-6-azabicyclo[3.2.1]octane hydrochloride
  • 2-Oxa-4-azabicyclo[2.2.1]heptane hydrochloride

Comparison: 2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride is unique due to its specific ring size and the positioning of oxygen and nitrogen atoms. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it suitable for distinct applications. For instance, the 2-Oxa-6-azabicyclo[3.2.1]octane hydrochloride has a different ring strain and steric hindrance, affecting its chemical behavior and biological interactions.

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-6-3-7-5(1)4-8-6;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDMFWUHQBIUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC1CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride
Reactant of Route 2
2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride
Reactant of Route 3
2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride
Reactant of Route 4
2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride
Reactant of Route 5
2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride
Reactant of Route 6
2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride

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